1-(6-Ethylpyrimidin-4-yl)piperidine-3-carboxylic acid
Overview
Description
“1-(6-Ethylpyrimidin-4-yl)piperidine-3-carboxylic acid” is a compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely published .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered piperidine ring attached to a pyrimidine ring via an ethyl group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Novel fluoroquinolone derivatives have been synthesized, including compounds related to piperidine and pyrimidine structures, demonstrating promising antibacterial and antifungal activities. These findings highlight the potential of such derivatives in developing new antimicrobial agents (Srinivasan et al., 2010).
Biological Properties of Piperidine Substituted Derivatives
- Research into piperidine substituted benzothiazole derivatives revealed compounds with significant antibacterial and antifungal activities. This underscores the versatility of piperidine derivatives in creating new therapeutic agents with potential applications in combating infectious diseases (Shafi et al., 2021).
Anticancer Agent Development
- A study on propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole showcased these compounds as promising anticancer agents. This research opens new avenues for the development of cancer therapies, highlighting the compound's utility in medicinal chemistry (Rehman et al., 2018).
Antimicrobial Activity of Pyridine Derivatives
- New pyridine derivatives, incorporating piperidine and related structures, have been synthesized and shown to possess variable antimicrobial activity. These findings contribute to the ongoing search for novel antimicrobial agents capable of addressing resistant strains of bacteria and fungi (Patel et al., 2011).
Novel Synthesis Approaches and Structural Studies
- Innovative synthesis techniques for creating piperidine derivatives, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, have been developed. These methods offer new strategies for the efficient production of complex compounds, expanding the toolkit available for chemical synthesis (Rui, 2010).
Properties
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-10-6-11(14-8-13-10)15-5-3-4-9(7-15)12(16)17/h6,8-9H,2-5,7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWPQHGVFJBDCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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